2,2,3,3-Tetrafluoropropyl trifluoroacetate 2,2,3,3-Tetrafluoropropyl trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 107551-72-4
VCID: VC20744844
InChI: InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2
SMILES: C(C(C(F)F)(F)F)OC(=O)C(F)(F)F
Molecular Formula: C5H3F7O2
Molecular Weight: 228.06 g/mol

2,2,3,3-Tetrafluoropropyl trifluoroacetate

CAS No.: 107551-72-4

Cat. No.: VC20744844

Molecular Formula: C5H3F7O2

Molecular Weight: 228.06 g/mol

* For research use only. Not for human or veterinary use.

2,2,3,3-Tetrafluoropropyl trifluoroacetate - 107551-72-4

Specification

CAS No. 107551-72-4
Molecular Formula C5H3F7O2
Molecular Weight 228.06 g/mol
IUPAC Name 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroacetate
Standard InChI InChI=1S/C5H3F7O2/c6-2(7)4(8,9)1-14-3(13)5(10,11)12/h2H,1H2
Standard InChI Key QWXXHRSQCJGYQR-UHFFFAOYSA-N
SMILES C(C(C(F)F)(F)F)OC(=O)C(F)(F)F
Canonical SMILES C(C(C(F)F)(F)F)OC(=O)C(F)(F)F

Introduction

2,2,3,3-Tetrafluoropropyl trifluoroacetate is a fluorinated organic compound with significant relevance in various chemical and industrial applications. Its unique molecular structure, characterized by multiple fluorine atoms and an ester functional group, imparts distinctive properties that are valuable in fields such as materials science and medicinal chemistry.

Synthesis Methods

The synthesis of 2,2,3,3-tetrafluoropropyl trifluoroacetate can be achieved through several methods:

  • Fluorination Reactions: Utilizing fluorinating agents to introduce fluorine atoms into the propyl chain.

  • Esterification: Reacting trifluoroacetic acid with the corresponding tetrafluoropropanol under controlled conditions to yield high purity products.

  • Yield and Conditions: Typical yields can reach up to 73% when conducted at temperatures between 80°C and 120°C .

Applications

The applications of 2,2,3,3-tetrafluoropropyl trifluoroacetate are diverse:

  • Electrolytes in Lithium-Ion Batteries: The compound shows promise as a non-flammable electrolyte due to its thermal stability and chemical properties .

  • Chemical Intermediates: It serves as a precursor in the synthesis of other fluorinated compounds.

  • Research Applications: Its unique properties make it useful in studies involving molecular interactions and biochemistry .

Toxicological Profile

Research indicates that the acute toxicity of trifluoroacetate derivatives is low. Studies have shown that repeated exposure leads to minimal adverse effects on mammalian systems, with the liver identified as a potential target organ under specific conditions .

Comparative Analysis

The following table summarizes key properties of related compounds for context:

Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
2,2,3,3-Tetrafluoropropyl trifluoroacetateC$$
_5HH
_3FF
_7OO
_2$$228.06590-931.489
Trifluoroacetic AcidC$$
_2HH
_3FF
_3$$O_2114.021161.55
Perfluorooctanoic AcidC$$
_8HH
_4FF
_{15}$$O_2414.073681.87

This table highlights the differences in molecular weight and physical properties among these compounds, emphasizing the unique characteristics of 2,2,3,3-tetrafluoropropyl trifluoroacetate.

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